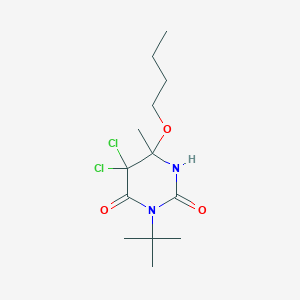
6-Butoxy-3-tert-butyl-5,5-dichloro-6-methyl-1,3-diazinane-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-ブトキシ-3-tert-ブチル-5,5-ジクロロ-6-メチル-1,3-ジアジナン-2,4-ジオンは、そのユニークな構造と化学的特性によって特徴付けられる複雑な有機化合物です。この化合物は、科学や産業の様々な分野で幅広い用途を持つことが知られているジアジナン誘導体のクラスに属します。
合成方法
合成経路と反応条件
6-ブトキシ-3-tert-ブチル-5,5-ジクロロ-6-メチル-1,3-ジアジナン-2,4-ジオンの合成は、通常、容易に入手可能な前駆体から始めて、複数のステップを必要とします。重要なステップには以下が含まれます。
ジアジナン環の形成: これは、適切なアミンとカルボニル化合物を制御された条件下で環化反応させることで達成されます。
ブトキシ基とtert-ブチル基の導入: これらの基は、それぞれブチルハライドとtert-ブチルハライドを用いたアルキル化反応によって導入されます。
塩素化: ジクロロ基は、塩素ガスまたはその他の塩素化剤を用いた塩素化反応によって導入されます。
メチル化: メチル基は、ヨウ化メチルまたは類似の試薬を用いたメチル化反応によって付加されます。
工業的生産方法
この化合物の工業的生産には、収率と純度を高めるために上記の合成経路を最適化することが含まれる場合があります。これには、触媒の使用、反応温度と圧力の最適化、再結晶やクロマトグラフィーなどの精製技術が含まれます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Butoxy-3-tert-butyl-5,5-dichloro-6-methyl-1,3-diazinane-2,4-dione typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the diazinane ring: This is achieved through a cyclization reaction involving appropriate amine and carbonyl compounds under controlled conditions.
Introduction of butoxy and tert-butyl groups: These groups are introduced via alkylation reactions using butyl and tert-butyl halides, respectively.
Chlorination: The dichloro groups are introduced through a chlorination reaction using chlorine gas or other chlorinating agents.
Methylation: The methyl group is added via a methylation reaction using methyl iodide or similar reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.
化学反応の分析
反応の種類
6-ブトキシ-3-tert-ブチル-5,5-ジクロロ-6-メチル-1,3-ジアジナン-2,4-ジオンは、以下を含む様々な化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの強力な酸化剤を用いて酸化することができ、対応する酸化物を生成します。
還元: 水素化アルミニウムリチウムなどの試薬を用いた還元反応によって、この化合物を還元された形態に変換することができます。
置換: ジクロロ基は、求核置換反応を用いて他の官能基で置換することができます。一般的な試薬には、メトキシドナトリウムとtert-ブトキシドカリウムなどがあります。
一般的な試薬と条件
酸化: 過マンガン酸カリウム、三酸化クロム、酸性または塩基性条件。
還元: 水素化アルミニウムリチウム、水素化ホウ素ナトリウム、無水条件。
置換: メトキシドナトリウム、tert-ブトキシドカリウム、極性非プロトン性溶媒。
生成される主要な生成物
酸化: 対応する酸化物とカルボン酸。
還元: アルコールとアミン。
置換: 様々な置換ジアジナン誘導体。
科学研究における用途
6-ブトキシ-3-tert-ブチル-5,5-ジクロロ-6-メチル-1,3-ジアジナン-2,4-ジオンは、科学研究でいくつかの用途があります。
化学: 有機合成における試薬として、より複雑な分子のビルディングブロックとして使用されます。
生物学: 抗菌性や抗癌性など、潜在的な生物活性について研究されています。
医学: 潜在的な治療効果、および創薬におけるリード化合物として調査されています。
工業: 特殊化学品や材料の生産に使用されます。
科学的研究の応用
6-Butoxy-3-tert-butyl-5,5-dichloro-6-methyl-1,3-diazinane-2,4-dione has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
6-ブトキシ-3-tert-ブチル-5,5-ジクロロ-6-メチル-1,3-ジアジナン-2,4-ジオンの作用機序は、特定の分子標的や経路との相互作用を伴います。この化合物は、以下を通じてその効果を発揮する可能性があります。
酵素への結合: 代謝経路に関与する特定の酵素の阻害または活性化。
細胞受容体との相互作用: シグナル伝達経路の調節。
遺伝子発現の変更: 特定の遺伝子の転写と翻訳への影響。
類似化合物の比較
類似化合物
3-tert-ブチル-5,5-ジクロロ-6-メチル-1,3-ジアジナン-2,4-ジオン: ブトキシ基がありません。
6-ブトキシ-3-tert-ブチル-5,5-ジクロロ-1,3-ジアジナン-2,4-ジオン: メチル基がありません。
6-ブトキシ-3-tert-ブチル-5-クロロ-6-メチル-1,3-ジアジナン-2,4-ジオン: 塩素原子が1つしかありません。
独自性
6-ブトキシ-3-tert-ブチル-5,5-ジクロロ-6-メチル-1,3-ジアジナン-2,4-ジオンは、その特定の官能基の組み合わせにより、独自の化学的特性と反応性を持ち、ユニークです。この独自性により、研究や産業における特定の用途に役立ちます。
類似化合物との比較
Similar Compounds
3-tert-butyl-5,5-dichloro-6-methyl-1,3-diazinane-2,4-dione: Lacks the butoxy group.
6-Butoxy-3-tert-butyl-5,5-dichloro-1,3-diazinane-2,4-dione: Lacks the methyl group.
6-Butoxy-3-tert-butyl-5-chloro-6-methyl-1,3-diazinane-2,4-dione: Has only one chlorine atom.
Uniqueness
6-Butoxy-3-tert-butyl-5,5-dichloro-6-methyl-1,3-diazinane-2,4-dione is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
特性
分子式 |
C13H22Cl2N2O3 |
|---|---|
分子量 |
325.2 g/mol |
IUPAC名 |
6-butoxy-3-tert-butyl-5,5-dichloro-6-methyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C13H22Cl2N2O3/c1-6-7-8-20-12(5)13(14,15)9(18)17(10(19)16-12)11(2,3)4/h6-8H2,1-5H3,(H,16,19) |
InChIキー |
MVYNIMFOIFTQSR-UHFFFAOYSA-N |
正規SMILES |
CCCCOC1(C(C(=O)N(C(=O)N1)C(C)(C)C)(Cl)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S,4R)-9-methyl-8-azatetracyclo[5.5.3.01,8.04,9]pentadec-5-ene](/img/structure/B11714911.png)



![2-[3-(Difluoromethyl)-4-methyl-1H-pyrazol-1-yl]aniline](/img/structure/B11714935.png)
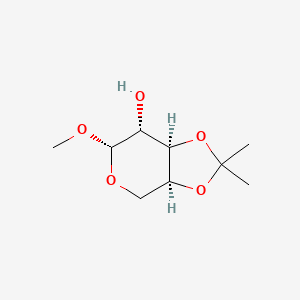
![1-Methyl-2-tosyl-2-azabicyclo[3.2.0]heptan-7-one](/img/structure/B11714947.png)
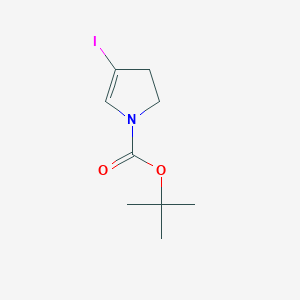
![1-[3-bromo-4-(4-methyl-1H-imidazol-1-yl)phenyl]ethan-1-one](/img/structure/B11714953.png)
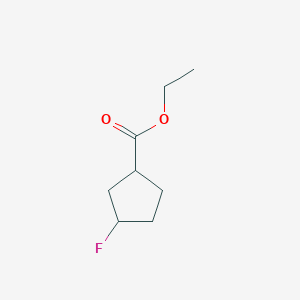
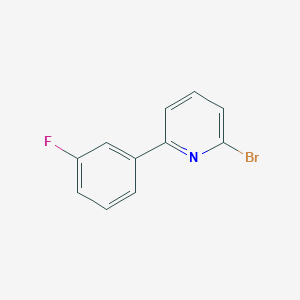
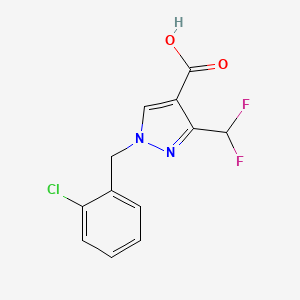
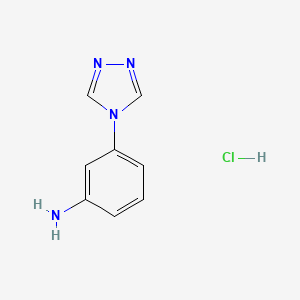
![3-Carbamoyl-1-[2-(4-methoxyphenyl)-2-oxoethyl]pyridinium](/img/structure/B11714995.png)
